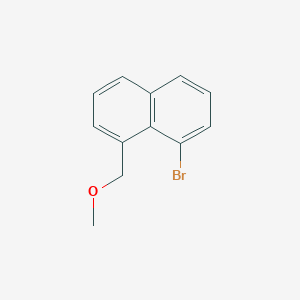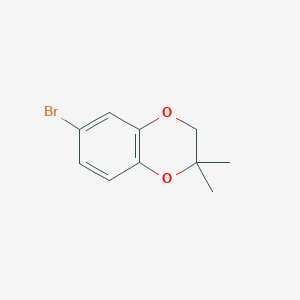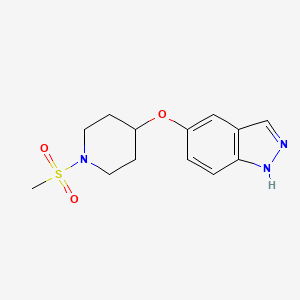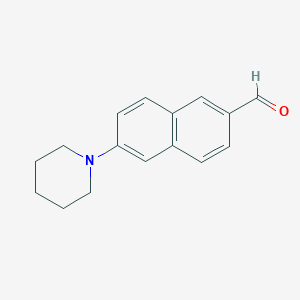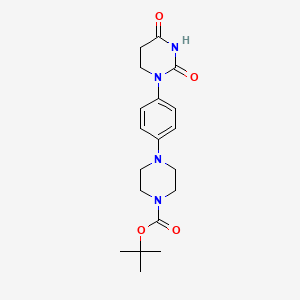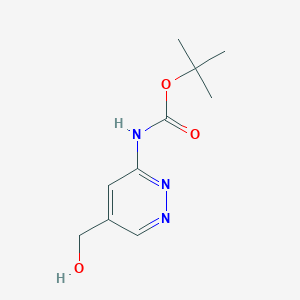![molecular formula C22H23ClN2O3S B13920371 Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and exhibits potent antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride typically involves the protection of the carboxyl group of D-7ACA (deacetyl-7-aminocephalosporanic acid) using diphenyldiazomethane as a protection reagent. The reaction is enhanced by ultrasonic waves, resulting in a yield of approximately 70% . The synthetic route can be summarized as follows:
Preparation of Diphenyldiazomethane: This involves the reaction of diphenylhydrazine with manganese dioxide in methanol and ethyl acetate.
Protection of D-7ACA: The carboxyl group of D-7ACA is protected using diphenyldiazomethane under ultrasonic conditions to form benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ultrasonic waves and diphenyldiazomethane remains consistent, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Explored for its potential as a broad-spectrum antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of β-lactamase inhibitors.
Mécanisme D'action
The mechanism of action of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride involves the inhibition of penicillin-binding proteins (PBPs). The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to and inhibit PBPs. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening of the bacterial cell wall and eventual cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-3-vinyl-3-cephem-4-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride: A related compound with a chloromethyl group instead of an ethenyl group.
Uniqueness
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other cephalosporin derivatives. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .
Propriétés
Formule moléculaire |
C22H23ClN2O3S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O3S.ClH/c1-2-22(13-24-19(25)17(23)20(24)28-14-22)21(26)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17-18,20H,1,13-14,23H2;1H |
Clé InChI |
XCJNPAVZAJWSCP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CN2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


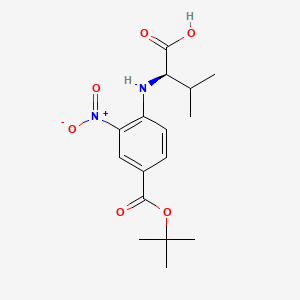

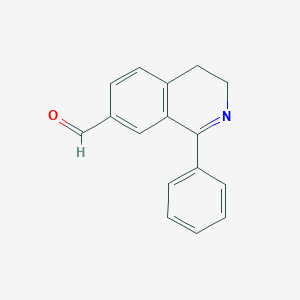
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)


